molecular formula C12H13N3O2S B10871295 methyl 3-{[(E)-(dimethylamino)methylidene]amino}thieno[2,3-b]pyridine-2-carboxylate

methyl 3-{[(E)-(dimethylamino)methylidene]amino}thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B10871295
M. Wt: 263.32 g/mol
InChI Key: ZOFOXNDZXFDYFZ-UHFFFAOYSA-N
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Description

METHYL 3-{[(E)-1-(DIMETHYLAMINO)METHYLIDENE]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(E)-1-(DIMETHYLAMINO)METHYLIDENE]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiophene derivatives with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate enamine, which is then cyclized to yield the desired thieno[2,3-b]pyridine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(E)-1-(DIMETHYLAMINO)METHYLIDENE]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

METHYL 3-{[(E)-1-(DIMETHYLAMINO)METHYLIDENE]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which can be useful in studying cell signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of METHYL 3-{[(E)-1-(DIMETHYLAMINO)METHYLIDENE]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular processes, including cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-{[(E)-1-(DIMETHYLAMINO)METHYLIDENE]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is unique due to its thieno[2,3-b]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials .

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

methyl 3-(dimethylaminomethylideneamino)thieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C12H13N3O2S/c1-15(2)7-14-9-8-5-4-6-13-11(8)18-10(9)12(16)17-3/h4-7H,1-3H3

InChI Key

ZOFOXNDZXFDYFZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=C(SC2=C1C=CC=N2)C(=O)OC

Origin of Product

United States

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